molecular formula C18H18BrClN4O2 B3482186 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[3-(4-chlorophenyl)acryloyl]piperazine

1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[3-(4-chlorophenyl)acryloyl]piperazine

Cat. No.: B3482186
M. Wt: 437.7 g/mol
InChI Key: JIIAJNNAXJIDKO-QPJJXVBHSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a bromo-methyl-pyrazole group, a carbonyl group, a chlorophenyl-acryloyl group, and a piperazine ring . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (piperazine ring). The exact structure would depend on the spatial arrangement of these groups, which can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo various chemical reactions depending on the conditions. The bromo and chloro groups might make it susceptible to nucleophilic substitution reactions, while the carbonyl group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs with similar structures act by interacting with specific proteins or enzymes in the body, altering their function .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential uses, particularly in the field of medicine. This could include studies to determine its mechanism of action, efficacy, and safety profile .

Properties

IUPAC Name

(E)-1-[4-(4-bromo-1-methylpyrazole-3-carbonyl)piperazin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN4O2/c1-22-12-15(19)17(21-22)18(26)24-10-8-23(9-11-24)16(25)7-4-13-2-5-14(20)6-3-13/h2-7,12H,8-11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIAJNNAXJIDKO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[3-(4-chlorophenyl)acryloyl]piperazine
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1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[3-(4-chlorophenyl)acryloyl]piperazine
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1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[3-(4-chlorophenyl)acryloyl]piperazine
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1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[3-(4-chlorophenyl)acryloyl]piperazine
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1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[3-(4-chlorophenyl)acryloyl]piperazine
Reactant of Route 6
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1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[3-(4-chlorophenyl)acryloyl]piperazine

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